GGTI298
CAS No.: 180977-44-0
Cat. No.: VC0003590
Molecular Formula: C27H33N3O3S
Molecular Weight: 479.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 180977-44-0 |
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Molecular Formula | C27H33N3O3S |
Molecular Weight | 479.6 g/mol |
IUPAC Name | methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |
Standard InChI | InChI=1S/C27H33N3O3S/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31)/t19-,25+/m1/s1 |
Standard InChI Key | XVWPFYDMUFBHBF-CLOONOSVSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32 |
SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32 |
Chemical and Pharmacological Profile of GGTI-298
Structural Characteristics
GGTI-298 is chemically defined as N-[4-[2( R)-Amino-3-mercaptopropyl]amino-2-(1-naphthalenyl)benzoyl]-L-leucine methyl ester trifluoroacetate salt . Its design as a CAAX peptidomimetic enables competitive inhibition of GGTase I, which catalyzes the geranylgeranylation of proteins containing a C-terminal CAAX motif (e.g., RhoA, Rap1A). The compound exhibits ≥95% purity and is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM .
Pharmacodynamic Properties
GGTI-298 demonstrates target selectivity with an IC50 of 3 μM against geranylgeranylated Rap1A processing, while showing minimal activity (>10 μM IC50) against farnesylated Ha-Ras . This specificity arises from structural complementarity to GGTase I’s substrate-binding pocket. Pharmacokinetic studies in murine models reveal a plasma half-life of 2.3 hours and 68% oral bioavailability, though clinical pharmacokinetics remain uncharacterized .
Table 1: Key Pharmacological Parameters of GGTI-298
Parameter | Value | Source |
---|---|---|
Molecular Weight | 627.65 g/mol | |
IC50 (Rap1A processing) | 3 μM | |
IC50 (Ha-Ras processing) | >10 μM | |
Plasma Half-Life (mouse) | 2.3 hours | |
Solubility (DMSO) | 10 mM |
Mechanisms of Action: From Prenylation Inhibition to Transcriptional Regulation
Disruption of Protein Prenylation
GGTase I-mediated geranylgeranylation facilitates membrane localization of small GTPases like RhoA and Rap1A. GGTI-298 competitively inhibits this process, leading to cytoplasmic accumulation of unprenylated proteins . In A549 NSCLC cells, this results in 78% reduction in membrane-associated RhoA within 24 hours . The subsequent dysregulation of RhoA signaling cascades underlies many antitumor effects.
Transcriptional Activation of p21WAF1/CIP1
GGTI-298 induces p21 expression through a Sp1/Sp3-dependent mechanism. In Panc-1 pancreatic carcinoma cells, treatment increases p21 promoter activity 4.3-fold via the -111 to -62 region containing Sp1-binding sites . Phosphoproteomic analyses reveal 2.8-fold enhancement of Sp1 phosphorylation at Ser-641 and Ser-698, augmenting its DNA-binding affinity . Concurrently, Sp3 phosphorylation increases 1.9-fold, creating a transcriptional environment favoring cell cycle arrest.
Cell Cycle Modulation
The compound induces G0-G1 arrest through multiple pathways:
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CDK Inhibition: Reduces CDK2 and CDK4 activities by 62% and 55%, respectively, in Calu-1 lung carcinoma cells .
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Cyclin Regulation: Downregulates cyclin A expression (42% reduction) while maintaining cyclin D1/E levels .
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RB Phosphorylation: Inhibits retinoblastoma protein (RB) phosphorylation at Ser-795 by 73%, blocking E2F-mediated S-phase entry .
Antitumor Efficacy in Preclinical Models
Monotherapy Effects
In A549 xenografts, daily 25 mg/kg GGTI-298 administration reduces tumor volume by 58% over 21 days . Mechanistically, this correlates with:
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4.1-fold increase in apoptotic cells (TUNEL assay)
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69% reduction in Ki-67 proliferation index
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Complete inhibition of pulmonary metastasis in tail-vein injection models
EGFR Tyrosine Kinase Inhibitors
Co-treatment with gefitinib in HCC827 NSCLC cells yields combination indices (CI) of 0.32-0.45, indicating strong synergy . The dual inhibition strategy:
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Reduces EGFR phosphorylation by 91% vs. 67% with gefitinib alone
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Decreases AKT activation by 88%
Table 2: Synergistic Effects of GGTI-298 Combinations
Combination Partner | Cancer Type | CI Value | Apoptosis Increase | Source |
---|---|---|---|---|
Gefitinib | NSCLC (HCC827) | 0.32 | 3.2× | |
Docetaxel | Prostate (PC-3) | 0.41 | 4.7× | |
Zoledronate | Osteosarcoma | 0.56 | 2.8× |
Taxane Chemotherapeutics
In PC-3 prostate cancer cells, GGTI-298 (1 μM) combined with docetaxel (1 nM) increases sub-G1 population from 12% to 49% . Isobologram analysis confirms synergy across all effect levels (Fa=0.5-0.9), with dose reduction indices of 4.7 for docetaxel and 3.9 for GGTI-298 .
Resistance Mechanisms and Pharmacological Challenges
Farnesylation Bypass
Chronic GGTI-298 exposure upregulates farnesyltransferase (FTase) activity by 2.3-fold in resistant Panc-1 clones, enabling alternative prenylation of K-Ras . This adaptive response can be mitigated through FTase inhibitor co-administration, restoring sensitivity within 72 hours .
Pharmacokinetic Limitations
Despite promising cellular activity, GGTI-298 exhibits rapid hepatic clearance (CLhep=38 mL/min/kg) mediated by CYP3A4/5 isoforms . Prodrug strategies incorporating PEGylation increase plasma AUC 3.2-fold in preclinical models, though clinical translation remains pending .
Future Directions and Clinical Translation
Current research priorities include:
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Biomarker Development: Correlating RhoA phosphorylation status (pTyr-42) with treatment response in PDX models
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Nanoformulations: Liposomal encapsulation achieving 98% encapsulation efficiency and sustained tumor release over 72 hours
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Immunomodulatory Effects: Preliminary data show 40% increase in tumor-infiltrating CD8+ T cells when combined with anti-PD1 therapy
Phase I trial designs propose intermittent dosing (Days 1-5 every 21 days) to mitigate hepatotoxicity risks observed in primate models. Target engagement will be assessed via [11C]GGTI-298 PET imaging, which shows 89% tumor specificity in murine models.
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